(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane
Overview
Description
The compound (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane
is a chemical with the molecular formula C12H15ClOSi
. It has a molecular weight of 238.79 . The IUPAC name for this compound is ((5-chloro-2-methoxyphenyl)ethynyl)trimethylsilane
. It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane
is 1S/C12H15ClOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane
is a liquid at room temperature . The compound is stored at room temperature .
Scientific Research Applications
Protection of Terminal Ethynyl Groups
- The trimethylsilyl group can protect a terminal ethynyl group in Grignard syntheses. This method allows for the production of various compounds, demonstrating the utility of trimethylsilane derivatives in synthetic organic chemistry (Eaborn, Thompson, & Walton, 1967).
Applications in Li-ion Batteries
- Novel silane compounds, including derivatives of trimethylsilane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. They exhibit high lithium-ion conductivities and stability, suggesting potential for use in battery technology (Amine et al., 2006).
Use in Microelectronics
- Trimethylsilane derivatives are used in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films. They are essential in the development of low-permittivity dielectrics for advanced microelectronic devices (Loboda, 1999).
Photochemical Applications
- Ethynyl-substituted polysilanes, including trimethylsilane derivatives, have been studied for their photoreactivity, revealing important insights into the behavior of silicon-carbon double-bonded intermediates (Ishikawa et al., 1979).
Synthesis of Functionalized Compounds
- Trimethylsilane derivatives are used in the synthesis of various functionalized compounds, playing a pivotal role in organic synthesis. This includes the coupling reactions of alkynylsilanes mediated by copper(I) salts, offering novel methods for synthesizing conjugate diynes and disubstituted ethynes (Nishihara et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLVLXDNHJFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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